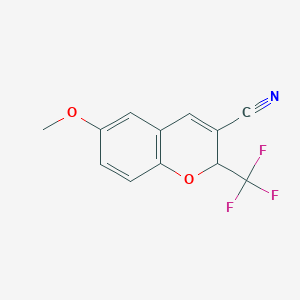
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a trifluoromethyl group and a nitrile group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-naphthaldehyde with trifluoromethylating agents under specific reaction conditions . Another approach includes the use of Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents like organolithium compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and other biochemical pathways.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The nitrile group also contributes to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid: This compound also contains a trifluoromethyl group and is used in similar applications, including catalytic reactions and molecular recognition.
6-Methoxy-2(3H)-benzoxazolone: Another compound with a methoxy group, known for its biological nitrification inhibition properties.
The uniqueness of this compound lies in its combination of a chromene core with trifluoromethyl and nitrile groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C12H8F3NO2 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
6-methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H8F3NO2/c1-17-9-2-3-10-7(5-9)4-8(6-16)11(18-10)12(13,14)15/h2-5,11H,1H3 |
InChI Key |
SGURMMXSTUCKBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C(=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B13222401.png)

![7,7-Dimethyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222410.png)

![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B13222423.png)
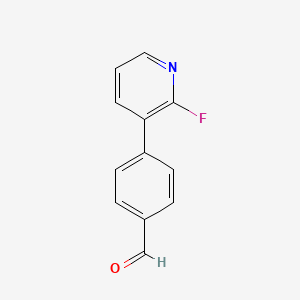
![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid](/img/structure/B13222433.png)

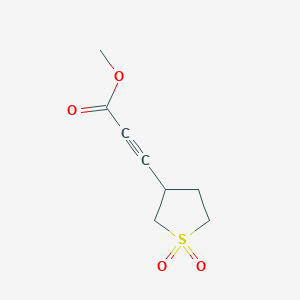
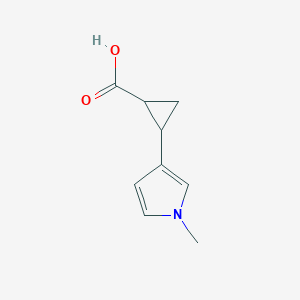
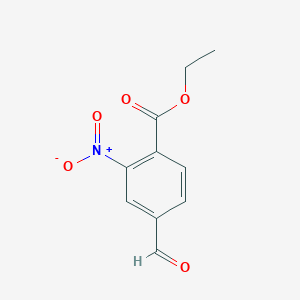
![4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B13222463.png)

![(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol](/img/structure/B13222470.png)
